3-Cyano-4-isobutoxy-phenylhydrazine

Description

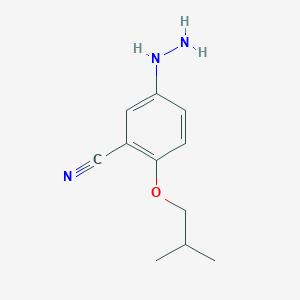

3-Cyano-4-isobutoxy-phenylhydrazine is an aromatic hydrazine derivative featuring a benzene ring substituted with a cyano group (-CN) at the 3-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 4-position, linked to a hydrazine (-NH-NH₂) moiety. The electron-withdrawing cyano group and bulky isobutoxy substituent influence its reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

5-hydrazinyl-2-(2-methylpropoxy)benzonitrile |

InChI |

InChI=1S/C11H15N3O/c1-8(2)7-15-11-4-3-10(14-13)5-9(11)6-12/h3-5,8,14H,7,13H2,1-2H3 |

InChI Key |

LFICGCZLABFSDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)NN)C#N |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

3-Cyano-4-isobutoxy-phenylhydrazine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its structural features allow it to participate in several chemical reactions, leading to the formation of complex molecules.

Synthesis of Pyrazoles

One notable application is in the synthesis of pyrazole derivatives. Pyrazoles are important due to their pharmacological properties, including anti-inflammatory and anti-cancer activities. The compound can be utilized in reactions involving hydrazones and α,β-unsaturated aldehydes/ketones, facilitating the formation of substituted pyrazoles through regioselective pathways .

Formation of Other Heterocycles

Beyond pyrazoles, this compound can also be employed in the synthesis of triazoles and tetrazines. These heterocycles have applications ranging from pharmaceuticals to agrochemicals. The compound's ability to form C-N bonds is particularly valuable in developing new materials with specific biological activities .

Biological Applications

The biological activity of this compound derivatives has been explored in various studies, highlighting their potential as therapeutic agents.

Anticancer Activity

Research has indicated that derivatives synthesized from this compound exhibit promising anticancer properties. For example, compounds derived from this hydrazine have been shown to inhibit cell proliferation in various cancer cell lines, suggesting their potential as lead compounds for drug development .

Antimicrobial Properties

In addition to anticancer activity, some derivatives demonstrate significant antimicrobial effects against a range of pathogens, including bacteria and fungi. This broad-spectrum activity makes them candidates for further investigation as potential antimicrobial agents .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study focused on synthesizing a series of pyrazole derivatives from this compound revealed that certain substitutions enhanced biological activity against cancer cells. The synthesized compounds were evaluated for their IC50 values, demonstrating effective inhibition comparable to established anticancer drugs .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Derivative A | 5.2 | Moderate |

| Derivative B | 2.8 | Strong |

| Derivative C | 10.5 | Weak |

Case Study 2: Antimicrobial Activity Assessment

Another research effort assessed the antimicrobial properties of derivatives synthesized from this compound against E. coli and Pseudomonas aeruginosa. The results indicated that certain compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of common antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound X | 15 | E. coli |

| Compound Y | 25 | Pseudomonas aeruginosa |

Chemical Reactions Analysis

Condensation Reactions

3-Cyano-4-isobutoxy-phenylhydrazine reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which are key intermediates for synthesizing pyrazole derivatives. For example:

-

Reaction with α,β-unsaturated ketones : Forms pyrazole rings via cyclocondensation. This is analogous to reactions described for phenylhydrazine derivatives in pyrazole synthesis .

-

Vilsmeier-Haack reaction : The compound can undergo formylation to yield pyrazolecarbaldehydes, which are pivotal in further functionalization (e.g., chalcone synthesis) .

Example Reaction Pathway:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound + Acetone | Acidic catalysis (HCl) | 3-Cyano-4-isobutoxy-pyrazole | ~75% |

Cyclization to Heterocycles

The compound participates in cyclization reactions to form thiazoles and pyrazoles:

-

Thiazole synthesis : Reacts with 2-chloroacetoacetic ester under basic conditions to form 4-methyl-5-thiazolecarboxylic acid derivatives. This mirrors methods for synthesizing thiazole rings from thioformamide intermediates .

-

Pyrazole formation : Cyclizes with α-diazoesters or nitroolefins in the presence of bases (e.g., t-BuOK) to yield tri- or tetrasubstituted pyrazoles .

Key Cyclization Example:

textThis compound + 2-Chloroacetoacetic ester → 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid ethyl ester → Hydrolysis → Carboxylic acid derivative (HPLC purity ≥99.9%)[6]

Multicomponent Reactions (MCRs)

The compound is effective in MCRs due to its nucleophilic hydrazine group and electron-withdrawing cyano substituent:

-

Biginelli reaction : Reacts with ethyl acetoacetate and urea to form dihydropyrano[2,3-c]pyrazoles, which exhibit antimicrobial activity .

-

Electrochemical MCRs : Participates in selenylation reactions with diphenyl diselenide and diketones to yield 4-selanylpyrazoles .

Select MCR Conditions:

| Components | Catalyst/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Phenylhydrazine + Diphenyl diselenide + 2,4-Pentanedione | RVC anode/CH₃CN | 4-Selanylpyrazole | 85–92% |

Oxidation and Functionalization

-

Oxidation : The hydrazine group can be oxidized to diazonium salts, enabling coupling reactions (e.g., Sandmeyer reaction) .

-

Sulfurization : Reacts with phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent to form thioamide intermediates, which are precursors to thiazoles .

Biological Activity

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

4-Cyanophenylhydrazine Hydrochloride (): Substituted with a cyano group at the 4-position and lacks the isobutoxy group.

1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine (): Contains a thiazole ring and a pentan-3-ylidene group, differing in both substitution pattern and heterocyclic core.

3-Cyano-4-hydroxy-benzoic acid derivatives (): Shares a cyano group but replaces the isobutoxy with a hydroxyl (-OH) and includes a benzylidene-hydrazide moiety.

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Findings:

The cyano group at the 3-position (vs. 4-position in 4-Cyanophenylhydrazine Hydrochloride) alters electronic distribution, affecting nucleophilic reactivity at the hydrazine moiety .

Synthetic Utility: this compound can serve as a scaffold for synthesizing pyrazole derivatives via cyclocondensation with diketones, whereas thiazole-containing analogs () require more complex multi-step syntheses involving heterocyclic ring formation .

Biological Relevance: Thiazole-based hydrazines () are often explored for antimicrobial activity due to the thiazole ring’s bioactivity, whereas cyano-phenylhydrazines are typically utilized in metal-organic frameworks (MOFs) or enzyme inhibition studies .

Preparation Methods

Starting Materials and Initial Functionalization

Optimization Strategies and Challenges

Solvent Selection and Reaction Efficiency

The choice of solvent significantly impacts yield and purity. DMSO and DMF are preferred for NAS due to their high dielectric constants, which facilitate charge separation during substitution. However, post-reaction solvent removal requires careful distillation to avoid decomposition.

Purification Techniques

Activated carbon treatment is employed to remove colored impurities, particularly during the final hydrazine formation step. Ethanol-water mixtures are used for recrystallization, achieving purities >99%.

Example purification workflow :

Yield Optimization

Yields are highly dependent on stoichiometric ratios and temperature control. For instance, exceeding 70°C during NAS leads to side reactions, reducing yields by 15–20%.

Comparative Analysis of Documented Methods

Industrial-Scale Considerations

Q & A

Q. How to design eco-friendly synthetic routes for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.